2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one 2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 683780-30-5
VCID: VC8445360
InChI: InChI=1S/C27H29N3O3S2/c1-6-11-30-26(32)24-22(20-9-7-17(2)8-10-20)15-34-25(24)28-27(30)35-16-23(31)21-14-18(3)29(19(21)4)12-13-33-5/h6-10,14-15H,1,11-13,16H2,2-5H3
SMILES: CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CCOC)C)CC=C
Molecular Formula: C27H29N3O3S2
Molecular Weight: 507.7 g/mol

2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

CAS No.: 683780-30-5

Cat. No.: VC8445360

Molecular Formula: C27H29N3O3S2

Molecular Weight: 507.7 g/mol

* For research use only. Not for human or veterinary use.

2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-(4-methylphenyl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one - 683780-30-5

Specification

CAS No. 683780-30-5
Molecular Formula C27H29N3O3S2
Molecular Weight 507.7 g/mol
IUPAC Name 2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C27H29N3O3S2/c1-6-11-30-26(32)24-22(20-9-7-17(2)8-10-20)15-34-25(24)28-27(30)35-16-23(31)21-14-18(3)29(19(21)4)12-13-33-5/h6-10,14-15H,1,11-13,16H2,2-5H3
Standard InChI Key ZCQRRZGRMVXLCX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CCOC)C)CC=C
Canonical SMILES CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(N(C(=C4)C)CCOC)C)CC=C

Introduction

Chemical Formula

The molecular formula can be deduced as C22H24N4O3S2C_{22}H_{24}N_4O_3S_2, though this should be confirmed through elemental analysis or spectroscopic data.

Synthesis Pathways

The synthesis of such a compound typically involves multistep reactions:

  • Formation of the thienopyrimidine core: This is often achieved by cyclizing thiophene derivatives with urea or guanidine derivatives under controlled conditions.

  • Introduction of the sulfanyl linker: This step involves nucleophilic substitution reactions using thiol groups.

  • Substitution on the pyrrole ring: The pyrrole moiety can be functionalized using alkylation or acylation reactions to introduce the methoxyethyl and methyl groups.

  • Final assembly: The various fragments are coupled together via condensation or cross-coupling reactions.

Detailed experimental procedures would require access to laboratory protocols or specific research articles.

Pharmaceutical Potential

Compounds with thienopyrimidine cores are known for their biological activities:

  • Antitumor Activity: Similar structures have shown inhibitory effects on enzymes like VEGFR-2, suggesting potential as antiangiogenic agents .

  • Antimicrobial Properties: Thienopyrimidines substituted with sulfur-containing groups have been explored for antimicrobial activity .

  • Anti-inflammatory Agents: Docking studies on related compounds indicate potential as inhibitors of inflammatory pathways .

Material Science

The compound's heterocyclic structure may also find applications in electronic materials due to its conjugated systems.

Research Gaps and Future Directions

  • Biological Evaluation: Experimental studies are needed to confirm its pharmacological activities, such as enzyme inhibition assays or antimicrobial testing.

  • Toxicity Studies: Safety profiles must be established for therapeutic applications.

  • Optimization: Structural modifications could enhance its potency or selectivity for specific targets.

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